Methyl 3-hydroxy-2-nitroisonicotinate
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Overview
Description
Methyl 3-hydroxy-2-nitroisonicotinate is a chemical compound with the molecular formula C7H6N2O5 It is a derivative of isonicotinic acid and features both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-2-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by hydroxylation. One common method includes the reaction of methyl isonicotinate with nitric acid to introduce the nitro group at the 2-position. This is followed by a hydroxylation step using a suitable hydroxylating agent to introduce the hydroxyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isonicotinates.
Scientific Research Applications
Methyl 3-hydroxy-2-nitroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitro and hydroxyl groups.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-nitroisonicotinate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Methyl 3-hydroxy-2-naphthoate: Similar in structure but with a naphthalene ring instead of a pyridine ring.
Methyl nicotinate: Lacks the nitro and hydroxyl groups but shares the methyl ester and pyridine ring.
Uniqueness: Methyl 3-hydroxy-2-nitroisonicotinate is unique due to the presence of both nitro and hydroxyl groups on the isonicotinate framework. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C7H6N2O5 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-3-8-6(5(4)10)9(12)13/h2-3,10H,1H3 |
InChI Key |
NUWHSPQTNQDAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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